molecular formula C23H25ClN4O4S B1214202 Glicetanile CAS No. 24455-58-1

Glicetanile

Cat. No.: B1214202
CAS No.: 24455-58-1
M. Wt: 489.0 g/mol
InChI Key: LXOXCADHKCVBOZ-UHFFFAOYSA-N
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Description

Glicetanile is an orally active hypoglycemic agent that stimulates the release of insulin from pancreatic beta cells, thereby lowering blood sugar levels. It exhibits potential in ameliorating type 2 diabetes .

Preparation Methods

The synthesis of Glicetanile involves several steps, typically starting with the preparation of the core pyrazolopyrimidine structure. The synthetic route includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Glicetanile undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

Glicetanile has a wide range of scientific research applications:

Mechanism of Action

Glicetanile exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to specific receptors on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and the opening of voltage-dependent calcium channels, which triggers insulin release . The molecular targets involved include the sulfonylurea receptor and the ATP-sensitive potassium channels.

Comparison with Similar Compounds

Glicetanile can be compared with other hypoglycemic agents such as:

    Gliclazide: Another sulfonylurea compound with similar insulin-releasing properties.

    Glimepiride: A third-generation sulfonylurea with a longer duration of action.

    Glipizide: Known for its rapid onset of action and short half-life.

This compound is unique due to its specific pyrazolopyrimidine structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonylureas .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O4S/c1-15(2)10-17-13-25-23(26-14-17)28-33(30,31)19-7-4-16(5-8-19)11-22(29)27-20-12-18(24)6-9-21(20)32-3/h4-9,12-15H,10-11H2,1-3H3,(H,27,29)(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXCADHKCVBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179215
Record name Glicetanile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24455-58-1
Record name Glicetanile [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024455581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glicetanile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLICETANILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39J3B52KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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